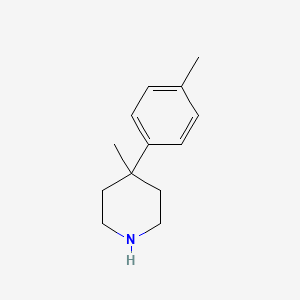

4-Methyl-4-(4-methylphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis and Research

The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in the field of medicinal chemistry and drug discovery. wikipedia.orgmdpi.comlifechemicals.com This structural unit is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound importance. lifechemicals.com The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. wikipedia.org

In chemical synthesis, piperidine derivatives serve as versatile building blocks and intermediates for the construction of more complex molecular architectures. mdpi.com Their utility is further enhanced by the numerous synthetic methodologies developed for their preparation and functionalization. news-medical.net Researchers continually explore novel strategies to access diverse piperidine structures, aiming to expand the available chemical space for drug development and other applications. news-medical.net

Academic Importance of 4-Methyl-4-(4-methylphenyl)piperidine within Substituted Piperidines

Within the diverse family of piperidine derivatives, this compound represents a specific and intriguing example of a geminal disubstituted piperidine. The presence of both a methyl and a p-tolyl group at the C4 position creates a quaternary carbon center, imparting distinct conformational properties and steric hindrance compared to its monosubstituted counterparts. This unique substitution pattern is of academic interest as it can influence the compound's reactivity, lipophilicity, and potential biological interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(4-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQQROGWBQUTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While comprehensive experimental data for 4-Methyl-4-(4-methylphenyl)piperidine is not widely available in publicly accessible literature, its properties can be predicted based on its structure and comparison with similar compounds. The hydrochloride salt of this compound is cataloged with the CAS number 2225144-04-5.

| Property | Value |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| CAS Number (HCl salt) | 2225144-04-5 |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Synthesis and Structural Characterization

General Synthetic Routes for 4,4-Disubstituted Piperidines

The synthesis of 4,4-disubstituted piperidines, such as 4-Methyl-4-(4-methylphenyl)piperidine, can be approached through several established synthetic strategies. A common method involves the use of a suitable 4-piperidone (B1582916) precursor.

One plausible route begins with an N-protected 4-piperidone. This starting material can undergo a Grignard reaction with a methylmagnesium halide to introduce the methyl group at the C4 position, forming a tertiary alcohol. Subsequent reaction of this alcohol, for instance, a Friedel-Crafts alkylation with toluene (B28343) under acidic conditions, could potentially introduce the p-tolyl group, although this might be accompanied by rearrangements.

Alternatively, a sequential alkylation approach on an N-protected 4-piperidone could be envisioned. However, controlling the double addition to form the gem-disubstituted product can be challenging.

Another sophisticated approach involves the Negishi coupling, which has been successfully employed for the direct synthesis of 4-arylpiperidines by coupling a 4-piperidylzinc iodide with an aryl halide. nih.gov This method offers a potentially more direct route to the desired product.

Plausible Synthesis of this compound

A specific synthetic pathway for this compound would likely commence with a commercially available N-protected 4-piperidone, such as N-Boc-4-piperidone. The first step would be the addition of a p-tolyl Grignard reagent or p-tolyllithium (B8432521) to the ketone, yielding the corresponding tertiary alcohol, N-Boc-4-hydroxy-4-(4-methylphenyl)piperidine. The subsequent removal of the hydroxyl group and introduction of the methyl group could be a multi-step process. One possibility involves the dehydration of the tertiary alcohol to the corresponding alkene, followed by a stereoselective reduction. A more direct approach might involve a reductive methylation, though this could be challenging. The final step would involve the deprotection of the nitrogen atom to yield the target compound.

Structural Characterization Methods

The structural confirmation of this compound would rely on a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be instrumental in identifying the different proton environments, including the aromatic protons of the p-tolyl group, the methyl protons, and the distinct signals for the axial and equatorial protons of the piperidine (B6355638) ring. 13C NMR would confirm the number of unique carbon atoms, including the quaternary carbon at the C4 position.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching vibrations (both aromatic and aliphatic), N-H stretching of the secondary amine, and aromatic C=C stretching.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Applications in Academic and Industrial Research

Role as a Precursor and Intermediate in Chemical Synthesis

The primary academic and industrial interest in 4-Methyl-4-(4-methylphenyl)piperidine lies in its potential as a versatile precursor and intermediate for the synthesis of more complex molecules. The secondary amine functionality provides a reactive site for N-alkylation, N-acylation, or the introduction of other functional groups, allowing for the construction of a diverse library of derivatives. The p-tolyl group can also be a site for further chemical modification. This adaptability makes it a valuable building block for researchers exploring new chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Advanced Synthetic Approaches to the Piperidine (B6355638) Core

The construction of the sterically hindered quaternary carbon center at the 4-position of the piperidine ring demands advanced synthetic methodologies. These approaches are designed for efficiency, atom economy, and the ability to build molecular complexity rapidly.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for synthesizing complex heterocyclic scaffolds. acs.orgacs.orgresearchgate.netnih.gov The Ugi four-component reaction (Ugi-4CR) is a particularly versatile MCR for creating 1,4,4-trisubstituted piperidines. nih.gov This strategy can be adapted for the synthesis of derivatives of the target compound by combining an isocyanide, a carboxylic acid, an amine, and a ketone, specifically a suitably protected 4-piperidone (B1582916).

A general Ugi-4CR approach to a 1,4,4-trisubstituted piperidine scaffold involves the reaction of a piperidone (acting as the ketone component), an amine, a carboxylic acid, and an isocyanide. nih.gov This one-pot synthesis efficiently generates a complex piperidine structure with multiple points of diversity. nih.gov

Table 1: Examples of 1,4,4-Trisubstituted Piperidines Synthesized via Ugi Four-Component Reaction

| Ketone Component | Amine | Carboxylic Acid | Isocyanide | Product Structure (General) |

|---|---|---|---|---|

| 1-Boc-4-piperidone | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 1-Boc-4-(benzyl(acetyl)amino)-4-(tert-butylcarbamoyl)piperidine |

| 1-Cbz-4-piperidone | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 1-Cbz-4-(phenyl(benzoyl)amino)-4-(cyclohexylcarbamoyl)piperidine |

This table presents examples of the Ugi reaction for the synthesis of analogous 1,4,4-trisubstituted piperidine structures, based on the methodology described in the literature. nih.gov

Condensation and Cyclization Protocols

Classical condensation and cyclization strategies provide a robust, albeit often multi-step, pathway to 4,4-disubstituted piperidines. A common approach involves the Dieckmann condensation of a diester or a Thorpe-Ziegler reaction of a dinitrile to form the six-membered ring.

For the synthesis of a 4-methyl-4-arylpiperidine structure, a plausible route begins with the double Michael addition of a p-tolylacetonitrile to an activated alkene like acrylonitrile. This would be followed by hydrolysis and decarboxylation to form a key dinitrile or diester intermediate. Subsequent reductive cyclization of this intermediate, for instance using a reducing agent like sodium borohydride (B1222165) after an initial cyclization step, would yield the desired piperidine ring. Another established method is the twofold alkylation of primary amines with acrylates, followed by a Claisen condensation to form a 4-piperidone intermediate, which can then be further functionalized.

Domino Processes in Piperidine Formation

Domino reactions, also known as cascade or tandem reactions, involve a sequence of two or more bond-forming transformations under the same reaction conditions without isolating intermediates. epfl.ch This approach offers high efficiency in building complex molecules. nih.gov The synthesis of highly functionalized piperidines can be achieved through domino sequences that may include steps like Knoevenagel condensation, Michael addition, and intramolecular cyclization. orgchemres.orgorgchemres.orgnih.gov

A representative domino strategy for constructing a polysubstituted piperidine ring involves the initial Knoevenagel condensation between an aromatic aldehyde and an active methylene (B1212753) compound (like a β-ketoester). orgchemres.org The resulting adduct can then undergo a Michael addition with an enamine (formed in situ from another equivalent of the β-ketoester and an amine), followed by an intramolecular cyclization and dehydration to yield a tetrahydropyridine, which can be subsequently reduced to the piperidine. orgchemres.org This sequence allows for the rapid assembly of the core heterocyclic structure from simple starting materials. nih.govrsc.org

Role of Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of piperidine derivatives. Both heterogeneous and homogeneous catalysts are employed, primarily in the hydrogenation of pyridine (B92270) precursors, which is a common method for obtaining the saturated piperidine ring.

Heterogeneous and Homogeneous Catalytic Systems

The most direct route to this compound involves the synthesis of its aromatic precursor, 4-methyl-4-(4-methylphenyl)pyridine, followed by catalytic hydrogenation. The pyridine precursor can be synthesized via cross-coupling reactions, such as a Suzuki or Negishi coupling, between a 4-halopyridine derivative and a p-tolylboronic acid or organozinc reagent, respectively. nih.gov

Heterogeneous Catalysis : Solid-supported catalysts are widely used due to their ease of separation and recyclability. Common systems for pyridine reduction include:

Palladium on Carbon (Pd/C) : A versatile and efficient catalyst for hydrogenation under hydrogen pressure. researchgate.net

Platinum(IV) Oxide (PtO₂, Adams' catalyst) : Effective for hydrogenating aromatic rings, often used in acidic media.

Raney Nickel (Raney-Ni) : A cost-effective catalyst used for various hydrogenations, including reductive amination to form piperidines. researchgate.net

Rhodium on Carbon (Rh/C) : A highly active catalyst capable of hydrogenating aromatic rings under mild conditions. google.com

Homogeneous Catalysis : Soluble transition-metal complexes offer high activity and selectivity, although catalyst separation can be more complex.

Wilkinson's Catalyst (RhCl(PPh₃)₃) : A well-known rhodium-based catalyst for the hydrogenation of olefins, which can also be applied to N-heterocycles.

Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆) : A highly active iridium-based catalyst that can operate under mild conditions.

Borane (B79455) Catalysts : Metal-free transfer hydrogenation using borane catalysts like tris(pentafluorophenyl)borane (B72294) offers an alternative to transition metals. rsc.org

Table 2: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Type | Typical Conditions | Advantages |

|---|---|---|---|

| 5% Pd/C | Heterogeneous | H₂ (5-6 kg), Methanol, 60 °C | Cost-effective, robust, good yields |

| Raney-Ni | Heterogeneous | H₂ (2-3 kg), Ammonia, 100 °C | Inexpensive, effective for reductive amination |

| Rh/C | Heterogeneous | H₂ (5 atm), Water, 80 °C | High activity under mild conditions |

This table summarizes various catalytic systems and conditions reported for the hydrogenation of pyridine and imine precursors to form piperidines. researchgate.netgoogle.comrsc.org

Mechanistic Role of Specific Catalysts (e.g., Sulfamic Acid, Ascorbic Acid)

Non-metallic, green catalysts like sulfamic acid and ascorbic acid have emerged as effective promoters for multicomponent reactions leading to piperidine precursors. orgchemres.orgresearchgate.net

Sulfamic Acid (H₂NSO₃H) : Sulfamic acid is a mild, efficient, and recyclable solid acid catalyst. scispace.comunirioja.es In the context of a multicomponent synthesis of tetrahydropyridines, it functions as a Brønsted acid. researchgate.net The catalytic cycle typically involves:

Activation of Aldehyde : The acid protonates the carbonyl oxygen of an aldehyde, increasing its electrophilicity.

Promotion of Condensation : It catalyzes the Knoevenagel condensation between the activated aldehyde and a β-ketoester.

Formation of Imines and Enamines : It facilitates the formation of imine and enamine intermediates from the aldehyde/amine and β-ketoester/amine pairs, respectively.

Mannich-type Reaction : The acid catalyzes the subsequent intermolecular Mannich-type reaction between the imine and the enamine, which is a key step leading to the piperidine backbone. scispace.com

Ascorbic Acid (Vitamin C) : Ascorbic acid is a natural, biodegradable, and inexpensive organocatalyst. orgchemres.org Its acidic nature allows it to catalyze multicomponent reactions for piperidine synthesis in a similar fashion to sulfamic acid. orgchemres.org The proposed mechanism involves ascorbic acid acting as a Brønsted acid to activate the substrates. It protonates the aldehyde and facilitates the formation of enamine and imine intermediates. These intermediates then undergo a cascade of reactions, including a Mannich-type reaction and subsequent intramolecular cyclization, to form the final polyfunctionalized piperidine product. orgchemres.org The use of such green catalysts under mild conditions, often in environmentally benign solvents like ethanol, represents a significant advancement in sustainable chemical synthesis. orgchemres.org

Chemical Reactivity and Derivatization Strategies

Oxidation and Reduction Reactions of the Piperidine (B6355638) Core

The piperidine core of 4-Methyl-4-(4-methylphenyl)piperidine can undergo several oxidation and reduction reactions, which are fundamental for creating new analogs.

Oxidation: The nitrogen atom of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides. While specific studies on this compound are not prevalent, the oxidation of similar piperidine structures is well-documented. The carbon atoms of the piperidine ring can also be oxidized. For instance, biocatalytic carbon-hydrogen (C-H) oxidation, using enzymes, can selectively add a hydroxyl group to specific sites on piperidine molecules. news-medical.net This method provides a pathway to functionalized piperidines that can be further modified. news-medical.net Another approach involves rhodium-catalyzed C-H insertion reactions, where the site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov

Reduction: The piperidine ring is a saturated heterocycle and is generally stable to reduction. However, derivatives containing unsaturated bonds, such as tetrahydropyridines or pyridinium (B92312) ions, can be reduced to the corresponding piperidine. Catalytic hydrogenation is a common method for this transformation. For example, the reduction of pyridine (B92270) derivatives to piperidines can be achieved using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel with hydrogen gas. google.comnih.gov In some cases, a one-pot reaction combining a Suzuki–Miyaura coupling with hydrogenation allows for the synthesis and subsequent reduction of substituted pyridines to piperidines. nih.gov

Table 1: Summary of Oxidation and Reduction Reactions on the Piperidine Core

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | N-oxide | N/A |

| C-H Oxidation | Biocatalysts, Rhodium catalysts | Hydroxylated piperidines | news-medical.netnih.gov |

| Hydrogenation | Pd/C, Pt, Raney Ni, H₂ | Piperidine | google.comnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on Piperidine and Aryl Rings

Both the piperidine and the aryl rings of this compound can participate in substitution reactions, although their reactivity differs significantly.

Piperidine Ring: The piperidine ring itself is generally not susceptible to direct nucleophilic substitution at its carbon atoms unless a suitable leaving group is present. csbsju.edu The nitrogen atom, however, is nucleophilic and readily undergoes reactions like alkylation and acylation. Electrophilic attack on the carbon atoms of the saturated piperidine ring is uncommon. However, functionalization can be achieved through indirect methods, such as the formation of an enamine or iminium ion intermediate, which can then react with electrophiles. nih.gov

Aryl Ring: The 4-methylphenyl (tolyl) group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). The methyl group is an ortho-, para-directing activator. Since the para position is already substituted by the piperidine ring, electrophilic attack will primarily occur at the ortho positions (positions 3 and 5 of the phenyl ring). Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid.

Nucleophilic aromatic substitution (NAS) on the tolyl ring is generally difficult unless it is activated by strong electron-withdrawing groups, which are not present in the parent molecule. libretexts.orgscranton.edu However, if derivatives are synthesized with leaving groups (like halogens) and activating groups (like nitro groups) at ortho or para positions, NAS can occur. libretexts.org

Functionalization and Modification of the this compound Scaffold

The this compound scaffold offers multiple sites for functionalization, which is key to developing diverse chemical libraries for drug discovery. nih.gov Modifications can be targeted at the piperidine nitrogen, the piperidine ring carbons, or the aryl ring.

N-Functionalization: The secondary amine of the piperidine is a primary site for modification. It can be readily alkylated, acylated, or arylated. Reductive amination is a common method to introduce a variety of substituents on the nitrogen atom. nih.gov This position is often modified to alter the compound's physicochemical properties, such as basicity, lipophilicity, and solubility. researchgate.net

C4-Position: The quaternary carbon at the 4-position is sterically hindered, making direct functionalization challenging. However, synthetic strategies can build analogs with different groups at this position from the start. For example, replacing the C4-methyl group with other alkyl groups or functional groups like a fluorine or azide (B81097) can be achieved through multi-step syntheses starting from different precursors. researchgate.net

Other Ring Positions (C2, C3): Direct and selective C-H functionalization at other positions on the piperidine ring is a modern synthetic challenge. nih.gov Rhodium-catalyzed C-H insertion reactions have shown promise in selectively functionalizing the C2 or C4 positions depending on the catalyst and N-protecting group used. nih.gov The C3 position can be functionalized indirectly, for instance, through the ring-opening of a cyclopropane (B1198618) intermediate. nih.gov

Aryl Ring Modification: As discussed in section 5.2, the tolyl group can be functionalized via electrophilic aromatic substitution to introduce a variety of substituents, thereby modulating electronic and steric properties.

Formation of Analogs and Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogs and derivatives is fundamental to understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. nih.govresearchgate.net For the this compound scaffold, SAR exploration involves systematically altering different parts of the molecule and assessing the impact on its properties. thieme-connect.com

Rational drug design involves the deliberate selection of substituents to optimize a molecule's pharmacological profile. nih.gov The goal is to modulate properties like potency, selectivity, solubility, and metabolic stability. researchgate.netthieme-connect.com

For the this compound scaffold, key considerations include:

Lipophilicity and Solubility: The introduction of polar groups (e.g., hydroxyl, carboxyl) can increase aqueous solubility, while adding nonpolar alkyl or aryl groups can increase lipophilicity. researchgate.net The stereochemistry of substituents can also influence these properties; for example, axial versus equatorial groups on the piperidine ring can have different effects. researchgate.net

Basicity (pKa): The basicity of the piperidine nitrogen is a critical determinant of a molecule's ionization state at physiological pH, affecting its absorption, distribution, and target binding. Electron-withdrawing groups attached to the nitrogen or nearby on the ring can decrease basicity. researchgate.net

Steric and Electronic Effects: The size, shape, and electronic nature of substituents on both the aryl ring and the piperidine scaffold can influence how the molecule interacts with its biological target. acs.org For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter its electronic properties and potential for hydrogen bonding or pi-stacking interactions.

A variety of synthetic strategies have been developed to access substituted piperidine derivatives, reflecting the importance of this scaffold in medicinal chemistry. nih.govajchem-a.com

Ring Construction: Many syntheses involve building the piperidine ring from acyclic precursors. This allows for the introduction of substituents at desired positions from the outset. Methods like the aza-Diels-Alder reaction or intramolecular cyclization of appropriately functionalized amines are common. nih.gov

Modification of Pre-existing Rings: Starting with a functionalized piperidine, such as a 4-piperidone (B1582916), allows for extensive derivatization. nih.govnih.gov For instance, N-substituted 4-piperidones can be used in multicomponent reactions (like the Ugi reaction) to rapidly generate a library of diverse 1,4,4-trisubstituted piperidines. nih.gov

From Pyridine Precursors: A common and versatile route involves the synthesis of a substituted pyridine followed by reduction of the aromatic ring. For example, a 4-(4-methylphenyl)pyridine can be synthesized and then subjected to catalytic hydrogenation to yield the desired piperidine core. google.com This approach allows for the introduction of various substituents onto the pyridine ring before the reduction step.

Table 2: Common Synthetic Strategies for Substituted Piperidines

| Synthetic Strategy | Description | Starting Materials | Reference |

|---|---|---|---|

| Ring Construction | Building the piperidine ring from acyclic precursors. | Functionalized amines, aldehydes, dienes | nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complexity. | 4-piperidones, amines, isocyanides, carboxylic acids | nih.gov |

| Pyridine Reduction | Synthesis of a substituted pyridine followed by hydrogenation. | Substituted pyridines | google.comnih.gov |

| C-H Functionalization | Direct, selective introduction of functional groups at C-H bonds. | N-protected piperidines | news-medical.netnih.gov |

Advanced Applications and Research Directions

4-Methyl-4-(4-methylphenyl)piperidine as a Building Block in Complex Molecule Synthesis

The 4-arylpiperidine scaffold is a prevalent motif in a multitude of biologically active compounds and natural products. While specific examples detailing the use of this compound as a direct building block in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of functionalized piperidines is crucial in synthetic organic chemistry.

The synthesis of highly substituted piperidine (B6355638) analogs is a significant area of research due to their therapeutic potential. ajchem-a.com Methodologies for the diastereoselective functionalization of the piperidine framework are continuously being developed to facilitate the discovery of new pharmaceutical agents. nih.gov The this compound moiety, with its specific substitution pattern, can be envisioned as a valuable synthon in the construction of more intricate molecular architectures. Its tolyl group can be subject to further chemical modifications, and the secondary amine of the piperidine ring offers a reactive site for elaboration, making it a versatile precursor for creating diverse chemical libraries.

Exploration in Materials Science for Advanced Functional Materials

The incorporation of piperidine derivatives into organic materials has shown promise for various advanced applications, particularly in the field of nonlinear optics and opto-electronics.

Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optical communications, data storage, and optical limiting. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO properties. While research on this compound itself is limited, studies on closely related compounds provide insight into its potential.

For instance, theoretical studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone, a derivative, have been conducted to evaluate its NLO potential. By modifying the molecular backbone with various substituents, researchers have been able to tune the electronic and nonlinear optical properties. These studies indicate that such piperidine-containing structures can be engineered to enhance their hyperpolarizability, a key parameter for NLO activity.

| Compound Derivative | Key Findings |

| (4-methylphenyl)(4-methylpiperidin-1-yl)methanone | Investigated for its nonlinear optical potentials. |

| Substituted analogues | Introduction of substituents can lower the energy band gap and increase dipole moments and hyperpolarizabilities, suggesting improved NLO performance. |

This table is based on theoretical studies of a related derivative and suggests the potential for developing NLO materials based on the this compound scaffold.

The development of organic materials for opto-electronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly growing field. The performance of these devices is highly dependent on the molecular structure of the organic materials used. The piperidine moiety, when incorporated into larger conjugated systems, can influence the electronic properties of the material.

While direct applications of this compound in opto-electronic devices have not been extensively reported, the principles of molecular design for such applications suggest its potential utility. The electron-donating nature of the piperidine nitrogen could be harnessed in the design of materials for hole-transport layers in OLEDs. Further functionalization of the tolyl group could allow for the fine-tuning of the material's photophysical properties, such as emission color and efficiency. The rigid and sterically demanding nature of the 4,4-disubstituted piperidine ring could also be exploited to control intermolecular interactions in the solid state, which is crucial for device performance and stability.

Role in the Design and Discovery of Novel Chemical Entities

The 4-arylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This makes this compound an attractive starting point for the design and discovery of novel chemical entities with potential therapeutic applications.

The specific substitution pattern of this compound can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The methyl group on the phenyl ring can engage in specific interactions with biological targets and can also impact the metabolic stability of the compound. The quaternary carbon at the 4-position of the piperidine ring introduces a degree of rigidity that can be beneficial for locking the molecule into a specific conformation, potentially leading to higher affinity and selectivity for its target.

Researchers often use such scaffolds to generate libraries of compounds for screening against various biological targets. The synthesis of derivatives of this compound could lead to the discovery of new drug candidates for a range of diseases.

Future Research Avenues and Emerging Methodologies

The future research directions for this compound and related compounds are multifaceted, spanning both synthetic chemistry and materials science.

Emerging Synthetic Methodologies: Recent advancements in synthetic organic chemistry are continuously providing new tools for the functionalization of piperidine rings. nih.gov Techniques such as C-H activation and photoredox catalysis are enabling the direct introduction of new functional groups onto the piperidine scaffold with high levels of control and efficiency. nih.govrsc.org These emerging methodologies could be applied to this compound to create a diverse range of novel derivatives that were previously difficult to access. This would significantly expand the chemical space available for exploration in both drug discovery and materials science.

Future Research in Materials Science: In the field of materials science, future research could focus on the systematic investigation of the photophysical and electronic properties of polymers and dendrimers incorporating the this compound moiety. numberanalytics.comdeloitte.com By strategically placing this building block within larger macromolecular structures, it may be possible to develop new materials with tailored properties for applications in flexible electronics, sensors, and advanced coatings. The use of computational modeling will likely play a crucial role in predicting the properties of these new materials and guiding their synthesis. deloitte.com

Medicinal Chemistry and Drug Discovery: In medicinal chemistry, the 4-arylpiperidine scaffold will continue to be a valuable platform for the development of new therapeutic agents. Future research will likely involve the use of structure-based drug design and computational screening to identify new biological targets for compounds derived from this compound. Furthermore, the exploration of this scaffold in the context of developing probes for chemical biology could provide new insights into complex biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-4-(4-methylphenyl)piperidine, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step reactions, such as alkylation or sulfonation of piperidine derivatives. For example, 4-substituted piperidines are often synthesized via nucleophilic substitution using halogenated aryl precursors under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane for intermediate steps), and purification via column chromatography or recrystallization .

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular structure and conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution using SHELXT (for space group determination) and refinement with SHELXL . Key parameters include resolving torsional angles of the 4-methylphenyl group and validating hydrogen bonding via residual electron density maps. SHELXPRO can interface with visualization tools (e.g., WinGX) for model validation .

Q. What initial bioactivity screening strategies are recommended for assessing the pharmacological potential of this compound?

- Methodology : Begin with in vitro assays targeting receptors or enzymes relevant to CNS disorders or metabolic regulation (e.g., serotonin or dopamine receptors). Use high-throughput screening (HTS) with fluorescence-based binding assays. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity. Structural analogs with methyl and aryl groups have shown promise in modulating receptor affinity, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing structural variations of this compound derivatives?

- Methodology : Contradictions in bond lengths or torsional angles may arise from dynamic disorder or twinning. Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π contacts). Cross-validate with DFT calculations (B3LYP/6-311G**) to compare theoretical and experimental geometries. SHELXL’s TWIN/BASF commands can refine twinned data .

Q. What QSAR methodologies are suitable for correlating structural features of this compound derivatives with their bioactivity?

- Methodology : Employ 3D-QSAR using CoMFA or CoMSIA to map steric/electrostatic fields. Train models with descriptors like logP, molar refractivity, and H-bond acceptor counts. Validate with leave-one-out cross-validation (Q² > 0.5) and external test sets. ADMET Predictor™ can simulate pharmacokinetic properties (e.g., BBB permeability) to prioritize analogs .

Q. How can regioselectivity in nucleophilic substitution reactions of this compound be experimentally investigated?

- Methodology : Use isotopic labeling (e.g., deuterated reagents) to track substitution sites. Conduct competition experiments with varying nucleophiles (e.g., Grignard vs. cyanide) under controlled temperatures. Analyze products via LC-MS/MS and NOESY NMR to confirm regiochemistry. Steric effects from the 4-methyl group often direct reactivity to less hindered sites .

Q. What strategies are recommended for evaluating the metabolic stability of this compound using in silico tools?

- Methodology : Simulate Phase I metabolism (e.g., cytochrome P450 oxidation) with ADMET Predictor™ or StarDrop . Key parameters include metabolic soft spots (e.g., benzylic positions) and half-life predictions. Cross-reference with in vitro microsomal stability assays (human liver microsomes + NADPH) to validate computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.